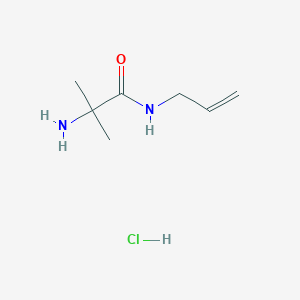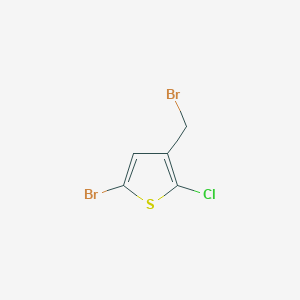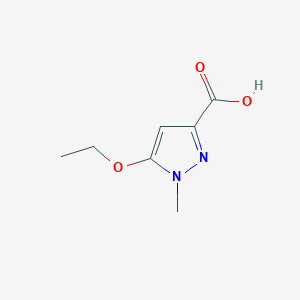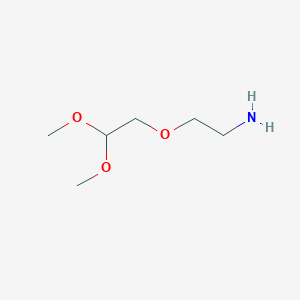
N-Allyl-2-amino-2-methylpropanamide hydrochloride
Vue d'ensemble
Description
N-Allyl-2-amino-2-methylpropanamide hydrochloride, also known as AMPAH, is a versatile organic compound used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 218.6 g/mol and a melting point of 101-103°C. AMPAH is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine in the brain. AMPAH is also a potent inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. AMPAH is used in a variety of scientific research applications, including the study of neurological disorders, drug development, and the study of neurotransmitter systems.
Applications De Recherche Scientifique
-
Synthesis and Characterization of Nitrogen-Based Ionic Liquids
- Field : Chemistry
- Application Summary : This compound has been used in the synthesis and characterization of nitrogen-based ionic liquids bearing allyl groups .
- Methods of Application : The syntheses and full spectral (NMR, MS, and IR), thermal (DSC) and ion chromatographic characterization of two series of amine-derived ionic liquids bearing allyl substituents and having chloride or bis (trifluoromethanesulfonyl)amide anions have been presented .
- Results : The analysis of the dependence of the 1H NMR chemical shift values of the selected protons on the cation and anion structure has been conducted. DSC analysis records together with ion chromatography analysis results have been presented and interpreted .
-
Polymerization and Polymer pH-/Thermo-Responsiveness
- Field : Polymer Chemistry
- Application Summary : This compound has been used in the study of the effect of amino group modification at the allyl position of methacrylamides on polymerization and polymer pH-/thermo-responsiveness .
- Methods of Application : The polymerization of N-n-propyl α-(aminomethyl)acrylamide and N-isopropyl α-(aminomethyl)acrylamide were investigated. The synthesis of these compounds was achieved within many fewer steps than reported by using selective acylation and subsequent conjugate substitution of α-(chloromethyl)acryloyl chloride .
- Results : Substitution with amino groups increased the hydrophobicity of the polymers and lowered the cloud point (Tc). Nevertheless, polymers containing the amino monomers as major components exhibited significantly higher Tc in 1 M HCl aq than those in water .
-
Amino–yne Click Chemistry
- Field : Polymer Chemistry
- Application Summary : The compound can be used in amino–yne click chemistry, which has been rapidly developed in recent years . This type of click reaction possesses extra merits, such as spontaneity of reactions, ubiquity of amines and cleavability of products with specific stimuli .
- Methods of Application : The amino–yne click reaction has become a useful tool and provided convenience for scientists in various fields since its first report in 2017 .
- Results : The applications of amino–yne click reaction are briefly classified and reviewed in the fields of surface immobilization, drug delivery carrier design, hydrogel materials preparation and synthesis of polymers with unique structures .
-
Research and Development
- Field : Research and Development
- Application Summary : The compound is often used in research and development settings, particularly in the field of chemistry .
- Methods of Application : The specific methods of application can vary widely depending on the nature of the research being conducted .
- Results : The outcomes of this research can lead to new discoveries and advancements in the field .
-
Amino–yne Click Chemistry
- Field : Polymer Chemistry
- Application Summary : The compound can be used in amino–yne click chemistry, which has been rapidly developed in recent years . This type of click reaction possesses extra merits, such as spontaneity of reactions, ubiquity of amines and cleavability of products with specific stimuli .
- Methods of Application : The amino–yne click reaction has become a useful tool and provided convenience for scientists in various fields since its first report in 2017 .
- Results : The applications of amino–yne click reaction are briefly classified and reviewed in the fields of surface immobilization, drug delivery carrier design, hydrogel materials preparation and synthesis of polymers with unique structures .
-
Research and Development
- Field : Research and Development
- Application Summary : The compound is often used in research and development settings, particularly in the field of chemistry .
- Methods of Application : The specific methods of application can vary widely depending on the nature of the research being conducted .
- Results : The outcomes of this research can lead to new discoveries and advancements in the field .
Propriétés
IUPAC Name |
2-amino-2-methyl-N-prop-2-enylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-4-5-9-6(10)7(2,3)8;/h4H,1,5,8H2,2-3H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNYXENXOMBHRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC=C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-2-amino-2-methylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1441931.png)

![(1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-{3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl}-D-glucitol](/img/structure/B1441934.png)
![6-Fluorobenzo[D]isoxazole-3-carboxylic acid](/img/structure/B1441937.png)




![6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1441945.png)
